molecular formula C11H10ClN B1503410 1-(2-Chlorophenyl)cyclobutanecarbonitrile CAS No. 28049-59-4

1-(2-Chlorophenyl)cyclobutanecarbonitrile

Cat. No.: B1503410
CAS No.: 28049-59-4
M. Wt: 191.65 g/mol
InChI Key: RNOSYTRHCBPNJB-UHFFFAOYSA-N
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Description

1-(2-Chlorophenyl)cyclobutanecarbonitrile is an organic compound with the molecular formula C11H10ClN. It is characterized by a cyclobutane ring substituted with a chlorophenyl group and a nitrile group. This compound is of interest in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Chlorophenyl)cyclobutanecarbonitrile can be synthesized through several synthetic routes. One common method involves the cyclization of 2-chlorobenzonitrile with a suitable diene in the presence of a catalyst. The reaction conditions typically require heating and the use of a Lewis acid catalyst to facilitate the cyclization process.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and other advanced chemical engineering techniques may be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Chlorophenyl)cyclobutanecarbonitrile undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as halides or alkoxides, under appropriate conditions.

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of corresponding carboxylic acids or ketones.

  • Reduction: Reduction reactions typically yield the corresponding amine derivatives.

  • Substitution: Substitution reactions can result in the formation of various substituted cyclobutanes.

Scientific Research Applications

1-(2-Chlorophenyl)cyclobutanecarbonitrile has several scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it serves as a building block for the synthesis of more complex organic molecules. In biology and medicine, it is used in the development of pharmacologically active compounds, such as anti-obesity drugs. In industry, it is utilized in the production of various chemical intermediates and specialty chemicals.

Mechanism of Action

The mechanism by which 1-(2-Chlorophenyl)cyclobutanecarbonitrile exerts its effects depends on its specific application. For example, in the context of anti-obesity drugs, the compound may interact with molecular targets such as neurotransmitter receptors or enzymes involved in metabolic pathways. The exact molecular targets and pathways involved would depend on the specific biological or pharmacological context.

Comparison with Similar Compounds

1-(2-Chlorophenyl)cyclobutanecarbonitrile can be compared with other similar compounds, such as 1-(4-Chlorophenyl)cyclobutanecarbonitrile and 1-(2-Chlorophenyl)-3-(2,6-Dichlorophenyl)urea. These compounds share structural similarities but differ in their substituents and functional groups, leading to variations in their chemical properties and applications.

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Properties

IUPAC Name

1-(2-chlorophenyl)cyclobutane-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClN/c12-10-5-2-1-4-9(10)11(8-13)6-3-7-11/h1-2,4-5H,3,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNOSYTRHCBPNJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C#N)C2=CC=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00696740
Record name 1-(2-Chlorophenyl)cyclobutane-1-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00696740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28049-59-4
Record name 1-(2-Chlorophenyl)cyclobutane-1-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00696740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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